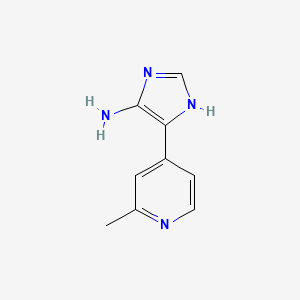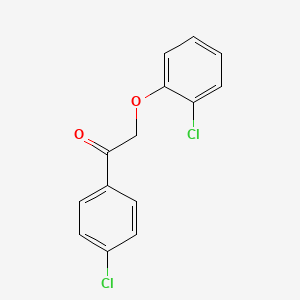
2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two chlorophenyl groups attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 2-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-chlorophenol attacks the carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired ketone.
Reaction Conditions:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(2-chlorophenoxy)benzoic acid.
Reduction: Formation of 2-(2-chlorophenoxy)-1-(4-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromophenoxy)-1-(4-bromophenyl)ethan-1-one
- 2-(2-Fluorophenoxy)-1-(4-fluorophenyl)ethan-1-one
- 2-(2-Methylphenoxy)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(2-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine atoms can affect the compound’s electronic properties and steric interactions, leading to distinct chemical and biological behaviors.
Propriétés
Formule moléculaire |
C14H10Cl2O2 |
|---|---|
Poids moléculaire |
281.1 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-5-10(6-8-11)13(17)9-18-14-4-2-1-3-12(14)16/h1-8H,9H2 |
Clé InChI |
DFTAWNJYNIRTFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


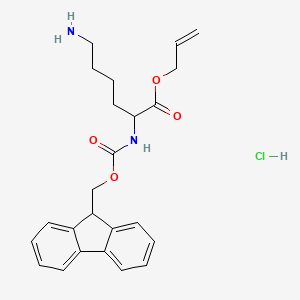

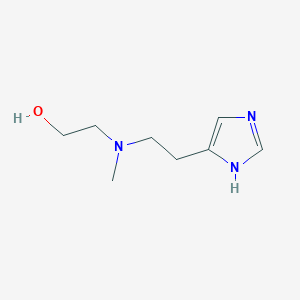
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)

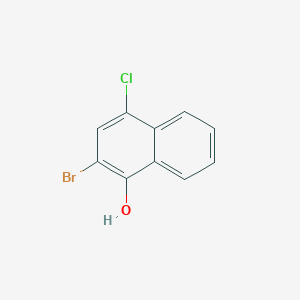
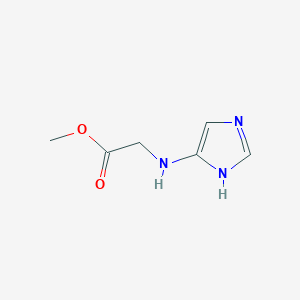
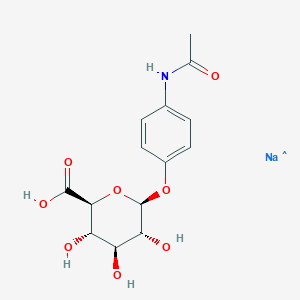
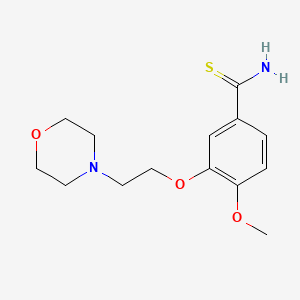
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
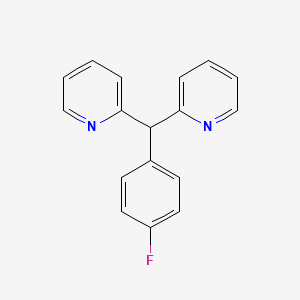
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
